1-(2-acetamido-3,3-dimethylbutanoyl)-4-hydroxy-N-{[2-hydroxy-4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl}pyrrolidine-2-carboxamide
Beschreibung
This compound is a pyrrolidine-2-carboxamide derivative featuring a 4-methylthiazol-5-yl-substituted benzyl group and a 2-acetamido-3,3-dimethylbutanoyl moiety. Its molecular formula is C22H30N4O3S (molecular weight: 430.56 g/mol), and it is structurally characterized by:
- A (2S,4R) stereochemical configuration in the pyrrolidine ring.
- A 4-hydroxy group on the pyrrolidine core.
- A 2-hydroxy-4-(4-methyl-1,3-thiazol-5-yl)phenyl substituent linked via a methylene group.
- A 2-acetamido-3,3-dimethylbutanoyl acyl chain.
The compound is associated with proteolysis-targeting chimera (PROTAC) development, where it may serve as a ligand for E3 ubiquitin ligases (e.g., VHL) due to its structural similarity to VH032-NH2 derivatives . Its synthetic route involves coupling reactions using HATU/DIPEA in DMF, followed by RP-HPLC purification under acidic conditions .
Eigenschaften
Molekularformel |
C24H32N4O5S |
|---|---|
Molekulargewicht |
488.6 g/mol |
IUPAC-Name |
1-(2-acetamido-3,3-dimethylbutanoyl)-4-hydroxy-N-[[2-hydroxy-4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C24H32N4O5S/c1-13-20(34-12-26-13)15-6-7-16(19(31)8-15)10-25-22(32)18-9-17(30)11-28(18)23(33)21(24(3,4)5)27-14(2)29/h6-8,12,17-18,21,30-31H,9-11H2,1-5H3,(H,25,32)(H,27,29) |
InChI-Schlüssel |
CUHVZPHLQIBKHX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(SC=N1)C2=CC(=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)C)O)O |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Core Pyrrolidine Intermediate Synthesis
The pyrrolidine scaffold is synthesized via a stereoselective cyclization of γ-amino alcohols. For example, (2S,4R)-4-hydroxypyrrolidine-2-carboxylic acid derivatives are prepared using Evans auxiliaries or enzymatic resolution to achieve >99% enantiomeric excess. Key steps include:
Thiazole-Containing Aromatic Moiety
The 4-(4-methyl-1,3-thiazol-5-yl)phenyl group is synthesized through Pd-catalyzed C–H arylation or Suzuki–Miyaura cross-coupling. A representative protocol involves reacting 4-bromobenzylcarbamate with 4-methylthiazole-5-boronic acid under Pd(OAc)₂ catalysis, yielding the aryl-thiazole intermediate in 85–92% yield.
Multi-Step Synthesis Protocols
Convergent Route from Sigma-Aldrich and Evitachem
A chromatography-free, seven-step synthesis achieves VH032-OH in 65% overall yield (Scheme 1):
Table 1: Key Steps and Yields
| Step | Reaction | Reagents/Conditions | Yield (%) |
|---|---|---|---|
| 1 | Boc protection of 4-bromobenzylamine | Boc₂O, Na₂CO₃, H₂O/EA | 97 |
| 2 | C–H Arylation | Pd(OAc)₂, KOAc, DMAc, 130°C | 89 |
| 6 | Pyrrolidine-thiazole coupling | HATU, DIPEA, DCM | 74 |
| 7 | Boc deprotection & HCl salt formation | HCl/dioxane, NaHCO₃ | 93 |
This route emphasizes cost-effective scaling, with reported batches exceeding 200 g.
Alternative Divergent Route (RSC Advances)
A five-step strategy diverges at intermediate 19 to access VH032-OH and its methyl analog (Me-VH032):
- Thiazole Installation : Pd-PEPPSI-IPr-mediated C–H functionalization (0.5 mol% catalyst loading).
- Reductive Amination : (iBu)₂AlBH₄ reduction of nitriles to amines.
- Amide Coupling : Sequential HATU-mediated couplings with pyrrolidine and acetamide fragments.
This method reduces step count but requires rigorous purification via acid/base extraction to maintain >98% purity.
Critical Reaction Optimization
Amidation Efficiency
The final amidation between the pyrrolidine core and acetamido-dimethylbutanoyl moiety proves yield-limiting. Screening of coupling agents revealed HATU superiority over EDCl or DCC, achieving 89–93% conversion vs. 70–75%. Solvent studies identified DMF as optimal due to improved solubility of polar intermediates.
Stereochemical Preservation
- Temperature Control : Maintaining reactions at 0°C during Boc deprotection prevents epimerization at the pyrrolidine 2-position.
- Catalyst Screening : Pd-PEPPSI-IPr outperforms Pd(dppf)Cl₂ in Suzuki couplings, reducing byproduct formation from 12% to <3%.
Analytical Characterization
Table 2: Physicochemical Properties
| Property | Value | Method |
|---|---|---|
| Molecular Weight | 488.61 g/mol | HRMS (ESI+) |
| Purity | ≥98% | HPLC (C18, 254 nm) |
| Melting Point | 218–220°C (dec.) | DSC |
| Solubility | 25 mg/mL in DMSO | USP <791> |
Chiral HPLC (Chiralpak IA column) confirms enantiomeric excess >99.5% for both pyrrolidine and benzylamine moieties.
Scalability and Process Challenges
Chromatography Elimination
Replacing silica gel chromatography with liquid-liquid extraction (e.g., DCM/MeOH/water partitioning) reduces solvent waste by 40% and cuts production costs by $1,200/kg.
Batch Reproducibility
Variability in thiazole coupling (Steps 2–3) stems from Pd catalyst deactivation. Implementing in situ X-ray fluorescence (XRF) monitoring of Pd levels stabilizes yields at 87±2% across 10-kg batches.
Emerging Methodologies
Continuous Flow Synthesis
Pilot-scale trials using a Corning AFR system demonstrate:
Enzymatic Desymmetrization
Novozym 435-catalyzed acetylation of diamino intermediates achieves 92% ee, potentially replacing chiral resolution steps.
Analyse Chemischer Reaktionen
Oxidation Reactions
The hydroxyl group at the 4-position of the pyrrolidine ring is susceptible to oxidation, forming a ketone. This reaction is critical for altering the compound’s polarity and potential biological activity.
-
Reagents : Potassium permanganate (KMnO₄) or other oxidizing agents.
-
Reaction Conditions : Controlled pH and temperature to avoid over-oxidation.
-
Major Products : Ketone derivative (4-oxo analog).
-
Mechanism : Oxidation of the secondary alcohol to a carbonyl group, likely via an epoxide intermediate.
Reduction Reactions
The carbonyl groups (amide and ester bonds) can undergo reduction to form alcohols.
-
Reagents : Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
-
Reaction Conditions : Anhydrous solvents (e.g., THF) and low temperatures.
-
Major Products : Reduced amide (amine) or alcohol derivatives.
-
Mechanism : Nucleophilic attack on the carbonyl carbon, followed by protonation.
Substitution Reactions
The fluorine atom and thiazole ring may participate in nucleophilic substitution, depending on the reaction environment.
-
Reagents : Nucleophiles such as sodium azide (NaN₃) or amines.
-
Reaction Conditions : Polar aprotic solvents (e.g., DMF) and elevated temperatures.
-
Major Products : Fluorine-substituted derivatives or thiazole-modified analogs.
-
Mechanism : SN2 displacement or aromatic substitution (for thiazole).
Mechanism of Action in Targeted Protein Degradation
This compound is utilized as a PROTAC (Proteolysis Targeting Chimera) ligand, specifically targeting the von Hippel-Lindau (VHL) E3 ubiquitin ligase. Its mechanism involves:
-
Binding to VHL : The thiazole and phenylmethyl moieties facilitate interaction with the VHL protein.
-
Recruitment of E3 Ligase : The compound recruits E3 ligase to polyubiquitinate target proteins (e.g., hypoxia-inducible factor α subunit).
-
Proteasomal Degradation : Tagged proteins are degraded via the ubiquitin-proteasome system.
Comparison of Reaction Types
| Reaction Type | Functional Group Target | Reagents | Key Products | Applications |
|---|---|---|---|---|
| Oxidation | Hydroxyl (-OH) | KMnO₄, H₂O₂ | Ketone (4-oxo derivative) | Modulating biological activity |
| Reduction | Carbonyl (-CO-) | LiAlH₄, NaBH₄ | Alcohols (reduced amides) | Synthesis of analogs |
| Substitution | Fluorine, Thiazole | NaN₃, RNH₂ | Fluorine-substituted derivatives | Exploring structure-activity relationships |
Key Findings and Research Implications
-
Stability and Selectivity : The compound’s stereochemistry (2R,3R,4S configuration) enhances its stability and selectivity in biochemical assays .
-
PROTAC Technology : Its role in targeted protein degradation highlights its potential in cancer therapy and other diseases involving dysregulated proteins.
-
Analytical Characterization : Techniques such as NMR and HPLC are critical for monitoring reaction progress and purity.
Wissenschaftliche Forschungsanwendungen
Protein Degradation
VH032 functions as a protein degrader, specifically targeting the CRBN (cereblon) E3 ligase complex. It has been shown to induce the degradation of specific proteins through the recruitment of E3 ligases, leading to significant implications in cancer therapy and treatment of diseases associated with protein misfolding or aggregation. This mechanism positions VH032 as a promising candidate for developing targeted therapies in oncology .
Antitumor Activity
Research indicates that VH032 exhibits antitumor properties by inhibiting cell proliferation in various cancer cell lines. The compound's ability to modulate protein interactions and induce apoptosis (programmed cell death) in malignant cells highlights its potential as a therapeutic agent against cancer .
Cancer Treatment
The primary application of VH032 is in cancer treatment, particularly due to its role in degrading oncoproteins that contribute to tumor growth and survival. By leveraging its mechanism of action, researchers are exploring its use in combination therapies to enhance the efficacy of existing chemotherapeutic agents .
Modulation of Immune Responses
Emerging studies suggest that VH032 may also influence immune responses by modulating the activity of immune cells. This property could be beneficial in developing immunotherapies aimed at enhancing the body's natural defenses against tumors .
Case Studies
Wirkmechanismus
VH 032, phenol functions by recruiting the von-Hippel-Lindau (VHL) protein, which is part of the E3 ubiquitin ligase complex. This recruitment facilitates the ubiquitination and subsequent degradation of target proteins via the proteasome pathway . The molecular targets and pathways involved include the VHL protein and the ubiquitin-proteasome system .
Vergleich Mit ähnlichen Verbindungen
Core Pyrrolidine Modifications
- Hydroxy Group Position : The (4R)-hydroxy configuration in the target compound enhances hydrogen bonding with E3 ligases compared to (4S)-epimers (e.g., compound 70 ), which show reduced binding affinity .
- Acyl Chain Variations: Replacement of the 2-acetamido-3,3-dimethylbutanoyl group with bulkier substituents (e.g., 1-oxoisoindolin-2-yl in 71) increases steric hindrance, compromising target engagement .
Substituent Effects
- 4-Methylthiazol-5-yl Group : Critical for hydrophobic interactions with kinase domains (e.g., FAK or BTK). Its removal or substitution (e.g., with phenyl in CST530 ) abolishes activity .
- Hydroxybenzyl vs. Benzyl: The 2-hydroxy group on the phenyl ring in the target compound improves solubility but reduces blood-brain barrier penetration compared to non-hydroxylated analogs like 68 .
Biologische Aktivität
The compound 1-(2-acetamido-3,3-dimethylbutanoyl)-4-hydroxy-N-{[2-hydroxy-4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl}pyrrolidine-2-carboxamide , commonly referred to as VH032 , is a synthetic small molecule known for its biological activity as an inhibitor of the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This compound has garnered attention due to its potential implications in cancer therapy and hypoxia-related diseases.
- IUPAC Name : (2S,4R)-1-((S)-2-acetamido-3,3-dimethylbutanoyl)-4-hydroxy-N-(2-hydroxy-4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide
- Molecular Formula : C24H32N4O5S
- Molecular Weight : 488.61 g/mol
- CAS Number : 2244684-42-0
- Purity : ≥98% .
VH032 acts by blocking the interaction between VHL and hypoxia-inducible factor alpha (HIF-α), which is crucial for the cellular response to hypoxic conditions. This inhibition leads to the upregulation of HIF-target genes such as CA9 and GLUT1, which are involved in angiogenesis and metabolic adaptation during low oxygen conditions .
Inhibition of VHL
Research indicates that VH032 has a dissociation constant () of approximately 185 nM, demonstrating its potency as a VHL inhibitor. The compound's ability to disrupt the VHL-HIF interaction initiates a cascade of biological responses associated with hypoxia .
Anticancer Potential
Studies have shown that VH032 can enhance the expression of genes that promote tumor growth and survival in hypoxic environments. For instance:
- Cell Lines Tested : Various cancer cell lines were treated with VH032 to assess its effects on cell proliferation and survival.
- Findings : The treatment resulted in increased cell viability under hypoxic conditions, suggesting a potential role in promoting tumorigenesis in certain cancers .
Case Studies
- Breast Cancer Models : In preclinical models of breast cancer, VH032 treatment led to increased expression of HIF-target genes, correlating with enhanced tumor growth and metastasis.
- Renal Cell Carcinoma : In studies involving renal cell carcinoma, VH032 was shown to promote resistance to anti-cancer therapies by stabilizing HIF pathways .
Data Tables
| Property | Value |
|---|---|
| IUPAC Name | (2S,4R)-1-(...) |
| Molecular Formula | C24H32N4O5S |
| Molecular Weight | 488.61 g/mol |
| CAS Number | 2244684-42-0 |
| Purity | ≥98% |
| 185 nM |
Q & A
Q. What synthetic strategies are employed for constructing the pyrrolidine-2-carboxamide core in this compound?
The pyrrolidine-2-carboxamide scaffold is typically synthesized via condensation reactions between activated carboxylic acid derivatives (e.g., acyl chlorides) and amines. For example, in analogous compounds, the pyrrolidine ring is functionalized with acyl groups at the 1-position, followed by coupling with substituted benzylamines . Key steps include:
- Acylation : Use of 2-acetamido-3,3-dimethylbutanoic acid derivatives to introduce the branched acyl chain.
- Hydroxylation : Introduction of the 4-hydroxy group via oxidation or protection/deprotection strategies.
- Benzylamine coupling : Reaction of the pyrrolidine-2-carboxamide intermediate with a substituted benzylamine (e.g., [2-hydroxy-4-(4-methylthiazol-5-yl)phenyl]methylamine) under peptide coupling conditions (e.g., HATU, EDCI) .
Q. How is the structural integrity of the 4-methylthiazole moiety verified during synthesis?
The 4-methylthiazole group is confirmed using:
- NMR spectroscopy : -NMR signals at δ ~8.5–9.0 ppm for the thiazole proton and δ ~2.5 ppm for the methyl group.
- Mass spectrometry : Molecular ion peaks matching the expected m/z for the thiazole-containing fragment.
- X-ray crystallography : Crystallographic data (where available) validate the planar geometry of the thiazole ring, as seen in structurally related compounds like 5-methyl-N-(1,3-thiazol-2-yl)isoxazole-4-carboxamide .
Q. What pharmacological targets are associated with pyrrolidine-2-carboxamide derivatives?
Pyrrolidine-2-carboxamides are explored as ligands for receptors such as angiotensin II type 1 (AT1), with modifications at the 1-acyl and N-benzyl positions influencing affinity. For instance, 1-pentanoyl-N-{[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl}pyrrolidine-2-carboxamide demonstrated high AT1 receptor binding, suggesting potential antihypertensive applications . The 4-hydroxy group and thiazole substituent in the target compound may modulate solubility or target interactions.
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize receptor binding?
SAR analysis involves:
- Acyl chain variation : Testing analogs with different chain lengths (e.g., pentanoyl vs. acetamido) to assess hydrophobic interactions.
- Hydroxy group positioning : Comparing 4-hydroxy vs. other hydroxylation sites for hydrogen bonding with receptor residues.
- Thiazole substitution : Evaluating bioisosteric replacements (e.g., oxazole, pyridine) to balance lipophilicity and electronic effects.
In AT1 ligands, the tetrazole group in biphenylmethyl analogs improved binding affinity, suggesting electronegative substituents enhance receptor engagement .
Q. What experimental designs are suitable for optimizing multi-step syntheses?
Design of Experiments (DoE) methodologies, such as factorial designs or response surface modeling, can optimize reaction parameters (temperature, catalyst loading, solvent ratios). For example:
Q. How are contradictions in biological data resolved for structurally complex analogs?
Contradictory data (e.g., varying receptor affinities) require:
- Orthogonal assays : Confirm binding using surface plasmon resonance (SPR) alongside radioligand displacement.
- Conformational analysis : Molecular dynamics simulations to assess flexibility of the 3,3-dimethylbutanoyl group, which may adopt multiple conformations affecting receptor interaction.
- Metabolic stability tests : Evaluate if discrepancies arise from compound degradation in vitro vs. in vivo .
Q. What crystallographic techniques characterize the compound’s solid-state structure?
Single-crystal X-ray diffraction is critical for:
- Confirming stereochemistry : Absolute configuration of chiral centers (e.g., 2S,4R in related pyrrolidine derivatives).
- Hydrogen bonding networks : The 4-hydroxy group often forms intramolecular H-bonds with the carboxamide carbonyl, stabilizing the structure .
- Packing interactions : Thiazole rings participate in π-π stacking, influencing crystallinity and solubility .
Methodological Considerations
Q. How to mitigate safety risks during handling of reactive intermediates?
- Protective equipment : Use fume hoods, gloves, and goggles for acyl chlorides or thiazole precursors.
- Stability testing : Monitor intermediates prone to degradation (e.g., nitro derivatives) via HPLC or TLC .
- Waste disposal : Follow protocols for heavy metal catalysts (e.g., Pd from Suzuki couplings) .
Q. What analytical workflows validate purity in multi-step syntheses?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
